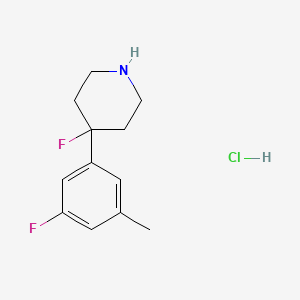

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride

Description

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride (CAS: 1803603-61-3) is a fluorinated piperidine derivative with a molecular formula of C₁₂H₁₅F₂N·HCl and a molecular weight of 247.72 g/mol (base: 211.25 g/mol) . The compound features a piperidine ring substituted with a fluorine atom at the 4-position and a 3-fluoro-5-methylphenyl group. This structural motif is significant in medicinal chemistry due to fluorine’s role in enhancing lipophilicity, metabolic stability, and target binding . The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

4-fluoro-4-(3-fluoro-5-methylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N.ClH/c1-9-6-10(8-11(13)7-9)12(14)2-4-15-5-3-12;/h6-8,15H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKQFNZVTBBKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C2(CCNCC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with fluorine and a methyl group on the phenyl moiety. The presence of halogens is known to enhance the binding affinity to biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The fluorine atoms in the structure can enhance binding affinity and specificity, potentially modulating several biological pathways.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds containing halogen substitutions can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine | S. aureus | 32 μg/mL |

| 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine | E. coli | 64 μg/mL |

These findings suggest that modifications to the piperidine structure can significantly affect antimicrobial efficacy.

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives. For example, compounds similar to 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine have shown cytotoxic effects in various cancer cell lines. One study reported that a related compound exhibited a GI50 value of 0.78 μM in MLL-AF9 cells, indicating potent antitumor activity.

Case Studies

- Case Study on Antiviral Activity : A study focused on piperidine derivatives demonstrated their ability to inhibit viral entry by targeting specific binding sites on viral proteins. The introduction of fluorine atoms was found to enhance antiviral activity against HIV-1 by improving binding interactions with the viral envelope proteins.

- Case Study on Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of certain piperidine derivatives, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s. The compounds were shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in cholinergic signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperidine Derivatives

The following table summarizes key structural and functional differences between the target compound and related piperidine derivatives:

Substituent Effects on Pharmacological Activity

- In contrast, SY198599’s trifluoromethyl group increases electron-withdrawing effects, which may enhance receptor affinity but reduce solubility .

- Methoxy vs. Methyl Groups: SY198598’s 3,5-dimethoxyphenyl substituent introduces hydrogen-bonding capacity, favoring interactions with polar residues in enzymes or receptors. The target compound’s methyl group provides hydrophobic interactions without significantly altering polarity .

Physicochemical Properties

- Solubility: The hydrochloride salt form of the target compound ensures moderate aqueous solubility, critical for bioavailability. In comparison, 4-(Diphenylmethoxy)piperidine HCl’s bulky substituents reduce solubility, limiting its therapeutic utility .

- Lipophilicity (LogP): Fluorine atoms increase logP values, enhancing membrane permeability. The target compound (estimated logP ~2.5) is less lipophilic than SY198599 (logP ~3.1) due to the absence of CF₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.